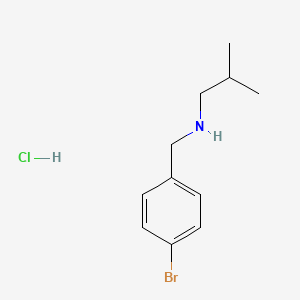

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a bromobenzyl group attached to a propanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include imines and amides.

Reduction Reactions: Products include secondary and tertiary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structural characteristics allow it to interact effectively with various biological targets, making it suitable for developing drugs aimed at treating conditions such as depression and anxiety.

Case Study: Neurological Applications

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, particularly those associated with monoamines. For instance, a study indicated that compounds similar to this compound exhibit selective serotonin reuptake inhibition, which is critical in the treatment of mood disorders .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its brominated aromatic ring allows for various substitution reactions, making it valuable in creating heterocycles and natural product analogs.

Synthetic Routes

The synthesis typically involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-propanamine in the presence of a base like sodium hydroxide. This reaction can be optimized through continuous flow processes to enhance yield and purity .

Biological Studies

This compound is utilized extensively in biological research due to its structural similarity to biologically active amines. It is particularly valuable for studying enzyme inhibition and receptor binding.

Enzyme Interaction Studies

This compound has been shown to interact with specific enzymes involved in metabolic pathways, influencing their catalytic efficiency. For example, studies have indicated that this compound can bind to active sites or allosteric sites on enzymes, leading to significant changes in their activity .

Wirkmechanismus

The mechanism of action of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

- N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride

- N-(4-Methylbenzyl)-2-methyl-1-propanamine hydrochloride

Uniqueness

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different electronic and steric effects.

Biologische Aktivität

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a brominated aromatic ring and a branched aliphatic amine, which may confer unique pharmacological properties compared to its analogs.

Target Interactions

The biological activity of this compound involves interactions with various receptors and enzymes. Similar compounds are known to affect neurotransmitter systems, particularly those associated with monoamines, which play crucial roles in mood regulation and cognitive functions.

Mode of Action

The mode of action includes free radical reactions where the compound may engage in radical formation that influences cellular signaling pathways. For instance, it has been observed that the compound can modify enzyme activity by binding to active or allosteric sites, thereby altering conformational states and catalytic efficiency.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Enzyme Modulation : It interacts with enzymes critical for metabolic pathways, potentially enhancing or inhibiting their activities.

- Cell Signaling : The compound can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis through alterations in gene expression patterns.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates varying bioavailability influenced by solubility and stability. Factors such as transport proteins also play a role in its absorption and distribution within biological systems.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

Case Study 1: Neuropharmacological Effects

A study investigated the compound's effects on neurotransmitter systems. Preliminary findings suggest that it may enhance dopaminergic activity, which could be beneficial for conditions like depression or attention deficit hyperactivity disorder (ADHD).

Case Study 2: Enzyme Inhibition Studies

In vitro studies demonstrated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. These interactions were characterized through kinetic assays that measured changes in enzyme activity upon exposure to varying concentrations of the compound.

Applications in Scientific Research

This compound has diverse applications:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.

- Organic Synthesis : The compound is utilized as a building block for synthesizing more complex molecules, including heterocycles and natural product analogs.

- Biological Studies : Its structural similarity to biologically active amines makes it valuable for studying enzyme inhibition and receptor binding .

Comparative Analysis with Similar Compounds

To understand its distinct properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethyl-4-bromobenzylamine | Dimethylated amine | Enhanced lipophilicity; potential CNS activity |

| 4-Bromobenzylamine | Simple benzyl amine | Lacks the propanamine structure; simpler reactivity |

| N-(4-Chlorobenzyl)-2-methyl-1-propanamine | Chlorine substituent instead of bromine | Different halogen affects reactivity and binding |

This compound stands out due to its specific combination of a brominated aromatic ring and a branched aliphatic amine, potentially endowing it with unique pharmacological properties compared to its analogs .

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNQCKWZTMOQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.